What is the molecular structure and weight of Glycine, N-2-naphthalenyl-
What is the molecular structure and weight of Glycine, N-2-naphthalenyl-
Whitepaper: Molecular Architecture, Synthesis, and Pharmacological Applications of N-(2-Naphthyl)glycine
Executive Briefing
In the realm of rational drug design and synthetic peptide engineering, unnatural amino acids serve as critical building blocks for developing highly specific therapeutic modalities. Glycine, N-2-naphthalenyl- (commonly referred to as N-(2-Naphthyl)glycine) is a synthetic amino acid derivative characterized by a bulky, lipophilic naphthalene ring conjugated to a simple glycine backbone. This unique structural dichotomy—combining a hydrophobic targeting moiety with a hydrophilic, peptide-compatible carboxylate—has positioned it as a highly valuable scaffold in the development of antitubercular agents and advanced metallopeptide inhibitors targeting viral proteases[1].
As a Senior Application Scientist, I have structured this technical guide to provide researchers with a comprehensive physicochemical profile, a mechanistically grounded synthetic workflow, and an analysis of its field-proven pharmacological applications.
Part 1: Physicochemical & Structural Profiling
To facilitate integration into computational modeling and experimental workflows, the core quantitative properties and identifiers of N-(2-Naphthyl)glycine are summarized below. Data is cross-validated against standard cheminformatics databases [1].
| Property / Identifier | Value / Description |
| IUPAC Name | 2-(naphthalen-2-ylamino)acetic acid |
| Common Synonyms | N-(2-Naphthyl)glycine; naphth-2-yl-Gly-OH |
| CAS Registry Number | 89504-69-8 |
| PubChem CID | 457448 |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Monoisotopic Mass | 201.07898 Da |
| InChIKey | SEABHMYCRYLVKD-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | 49.3 Ų |
Mechanistic Structural Analysis
The molecule consists of a secondary amine linking a 2-naphthyl group to an acetic acid moiety. The lone pair of electrons on the nitrogen atom is partially delocalized into the extended π -system of the naphthalene ring.
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Chemical Implication: This delocalization significantly reduces the nucleophilicity of the amine compared to aliphatic amines, necessitating specialized catalytic or energy-assisted conditions (such as microwave irradiation) for further functionalization.
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Biological Implication: The naphthalene ring provides a massive hydrophobic surface area that excels at π−π stacking and hydrophobic docking within the deep binding pockets of target enzymes, while the glycine tail allows for standard solid-phase peptide synthesis (SPPS) coupling [3].
Part 2: Synthetic Methodologies
Traditional SN2 alkylation of 2-naphthylamine with bromoacetic acid in refluxing solvents often suffers from poor yields and extended reaction times due to the weak nucleophilicity of the arylamine. To overcome this, we employ a Microwave-Assisted Solid-Supported Synthesis , adapted from optimized protocols for N-arylglycine generation [4].
Protocol: Microwave-Assisted Synthesis of N-(2-Naphthyl)glycine
Every step in this workflow is designed as a self-validating system to ensure high-fidelity product generation.
Step 1: Solid-Supported Alkylation
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Preparation: Combine 2-naphthylamine (1.0 eq) and ethyl bromoacetate (1.2 eq) in an agate mortar.
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Support Integration: Add activated silica gel (SiO₂, 200-400 mesh) in a 1:1 w/w ratio to the reactants. Grind thoroughly to ensure a homogenous solid-phase mixture.
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Causality: Intimate physical contact on the high-surface-area silica is critical. The silica surface acts as a localized heat sink during microwave irradiation and polarizes the carbon-halogen bond of ethyl bromoacetate, significantly accelerating the nucleophilic attack of the hindered amine.
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Irradiation: Transfer the mixture to a microwave-safe vessel and irradiate at 400 W for 3–5 minutes in 30-second intervals (to prevent localized charring).
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Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The disappearance of the highly fluorescent 2-naphthylamine spot under UV (254 nm) indicates completion.
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Extraction: Elute the product from the silica plug using dichloromethane (CH₂Cl₂) and concentrate under reduced pressure to yield the intermediate ethyl ester.
Step 2: Saponification and Isolation
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Hydrolysis: Dissolve the crude ester in a minimal volume of ethanol and add 2M aqueous NaOH (1.5 eq). Stir at room temperature for 2 hours.
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Causality: Base-catalyzed ester hydrolysis is strictly preferred over acid catalysis. Acidic conditions would protonate the secondary amine, generating a repulsive positive charge that halts the hydrolysis mechanism and degrades the product.
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Purification: Evaporate the ethanol, dilute the residue with deionized water, and wash with diethyl ether to extract unreacted organics.
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Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 4.0–4.5.
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Validation: The target N-(2-Naphthyl)glycine will spontaneously precipitate as an off-white solid due to its zwitterionic nature reaching its isoelectric point. Filter, wash with cold water, and dry under vacuum. Confirm identity via ¹H-NMR (look for a distinct singlet at ~4.0 ppm for the α -CH₂ protons) and ESI-MS (m/z[M+H]⁺ 202.1).
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Workflow for the microwave-assisted synthesis of N-(2-Naphthyl)glycine.
Part 3: Biological Applications & Pharmacological Relevance
Antitubercular Therapeutics
Derivatives of N-(2-Naphthyl)glycine, specifically its hydrazide formulations, have demonstrated potent inhibitory activity against Mycobacterium tuberculosis (strain H37 RV) [2].
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Mechanism of Action: The highly lipophilic 2-naphthyl group acts as a penetrant, allowing the molecule to bypass the exceptionally thick, mycolic acid-rich cell wall of mycobacteria.
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Safety Profile: Crucially, Ames testing on Salmonella typhimurium strains (TA 1537, TA 98, TA 100) confirmed that N-(2-naphthyl)glycine hydrazide fails to induce mutations at the histidine locus, establishing a highly favorable therapeutic index devoid of carcinogenic potential[2].
Viral Protease Attenuation via ATCUN Metallopeptides
In modern antiviral drug design, N-(2-Naphthyl)glycine is utilized as a targeting domain in Amino Terminal Copper and Nickel Binding (ATCUN) peptides directed against the West Nile Virus (WNV) NS2B/NS3 protease [3].
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Design Logic: The naphthyl moiety exhibits an exceptionally high binding affinity for the WNV protease active site. By tethering this moiety to an ATCUN motif (Gly-Gly-His), researchers create a "guided missile" metallodrug.
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Catalytic Inhibition: Once the naphthyl group docks into the protease, the copper-bound ATCUN motif sits adjacent to the active site. The Cu(II) center catalyzes the reduction of ambient oxygen, generating localized Reactive Oxygen Species (ROS). These ROS oxidatively cleave or modify critical catalytic amino acids in the protease active site, resulting in a permanent, drastic decrease in the enzyme's catalytic turnover ( kcat ) [3].
Mechanism of WNV protease attenuation via N-(2-Naphthyl)glycine ATCUN metallopeptides.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 457448, Glycine, N-2-naphthalenyl-. PubChem. [Link]
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Ramamurthy, B., et al. Evaluation of mutagenicity of the antitubercular naphthylglycine hydrazides in Salmonella typhimurium. Journal of Biosciences (Indian Academy of Sciences). [Link]
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Puckett, C. A., et al. Attenuation of West Nile Virus NS2B/NS3 Protease by Amino Terminal Copper and Nickel Binding (ATCUN) Peptides. Journal of Medicinal Chemistry (ACS Publications). [Link]
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Azarifar, D., et al. Microwave-assisted Synthesis of N-Arylglycines: Improvement of Sydnone Synthesis. Heterocycles, 2006. [Link]
